N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide
Description
This compound features a benzo[d][1,3]dioxole moiety fused to a pyrrolidinone ring (5-oxopyrrolidin), connected via a methyl group to an acetamide backbone substituted with a 4-ethoxyphenoxy group. The benzo[d][1,3]dioxole (a methylenedioxybenzene derivative) is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity. The pyrrolidinone ring introduces a lactam group, which may participate in hydrogen bonding, while the 4-ethoxyphenoxy substituent contributes to lipophilicity and electronic effects.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-2-27-17-4-6-18(7-5-17)28-13-21(25)23-11-15-9-22(26)24(12-15)16-3-8-19-20(10-16)30-14-29-19/h3-8,10,15H,2,9,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGAETUIJHSBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol through a condensation reaction with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidinone intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Assembly: The ethoxyphenoxy acetamide group is introduced in the final step, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Catalysis: Use of catalysts to improve reaction efficiency and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide linkage.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives or quinones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted aromatic compounds or modified amides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Research: Used in studies involving enzyme inhibition or receptor binding.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds or hydrophobic interactions. The ethoxyphenoxy acetamide group may enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules based on shared pharmacophores, substituents, and synthetic strategies.
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Benzo[d][1,3]dioxole-Containing Analogs: K-16 and C26 share the benzo[d][1,3]dioxole group but differ in substituents. K-16’s thioether linkage may reduce oxidative stability compared to the target compound’s ether (4-ethoxyphenoxy), which is more resistant to metabolic cleavage. ABT-627 incorporates a pyrrolidine ring instead of pyrrolidinone, lacking the lactam’s hydrogen-bonding capability. This difference could impact target selectivity and pharmacokinetics.
4-Ethoxyphenyl Derivatives: The anti-proliferative compound from shares the 4-ethoxyphenyl group but attaches it directly to the acetamide. The target compound’s 4-ethoxyphenoxy ether linkage may enhance steric bulk and alter binding pocket interactions.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by data from recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 372.42 g/mol
Key Functional Groups:
- Benzo[d][1,3]dioxole
- Pyrrolidine
- Ethoxyphenoxy acetamide
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, a series of benzodioxole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds with amide functionalities showed promising results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| 2b | 9.12 | Hep3B |
| Doxorubicin (control) | <0.5 | Hep3B |
The IC50 values indicate that compounds 2a and 2b have strong cytotoxic effects compared to Doxorubicin, a standard chemotherapy drug . Flow cytometry analysis further revealed that compound 2a inhibited cell cycle progression in Hep3B cells by significantly reducing the G1 phase population .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Compounds derived from benzodioxole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX1 Inhibition (IC50 µM) | COX2 Inhibition (IC50 µM) |
|---|---|---|
| 4a | 1.45 | 3.34 |
| 4f | 0.725 | 2.10 |
These results suggest that the synthesized benzodioxole derivatives possess moderate to strong inhibitory activity against COX enzymes, indicating their potential as anti-inflammatory agents .
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH assay, where compounds were tested for their ability to scavenge free radicals. The results indicated that several derivatives exhibited significant antioxidant activity comparable to Trolox, a well-known antioxidant:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 72% |
| 2b | 65% |
This suggests that the presence of the benzo[d][1,3]dioxole moiety enhances the antioxidant capacity of these compounds .
Case Studies and Research Findings
In a comprehensive study conducted by Hawash et al., various benzodioxole derivatives were synthesized and screened for biological activities. The study highlighted the correlation between structural modifications and biological efficacy. Specifically, the introduction of amide groups was found to enhance cytotoxicity against cancer cells significantly .
Another investigation focused on the anti-inflammatory properties of benzodioxole derivatives demonstrated their effectiveness in inhibiting COX enzymes at lower concentrations compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This finding is particularly relevant for developing new therapeutic agents with fewer side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
